(E)-5-(3,4-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Description

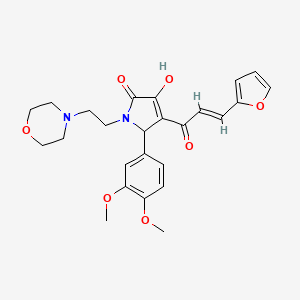

This compound belongs to the pyrrol-2-one family, characterized by a five-membered lactam ring. Its structure features:

- Position 4: A (E)-3-(furan-2-yl)acryloyl group, introducing a conjugated α,β-unsaturated ketone system that may enhance reactivity or binding affinity.

- Position 3: A hydroxyl group, enabling hydrogen bonding and influencing solubility.

- Position 1: A 2-morpholinoethyl substituent, which enhances polarity and solubility due to morpholine’s hydrophilic nature.

The stereochemistry (E-configuration) at the acryloyl group is critical for spatial arrangement and intermolecular interactions.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O7/c1-31-20-8-5-17(16-21(20)32-2)23-22(19(28)7-6-18-4-3-13-34-18)24(29)25(30)27(23)10-9-26-11-14-33-15-12-26/h3-8,13,16,23,29H,9-12,14-15H2,1-2H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNSPWYRQDREDG-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C=CC4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)/C=C/C4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(3,4-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route might include:

Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.

Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

Addition of Functional Groups: The dimethoxyphenyl and morpholinoethyl groups can be added through nucleophilic substitution reactions.

Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(3,4-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-(3,4-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound can be used as a probe to study various biochemical processes. Its ability to interact with different biological molecules makes it a valuable tool for understanding cellular mechanisms.

Medicine

In medicine, this compound has potential therapeutic applications. It could be investigated for its activity against certain diseases or conditions, given its unique chemical properties.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of (E)-5-(3,4-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Structural and Functional Analysis

- Position 1 Substituents: The 2-morpholinoethyl group in the target compound offers superior solubility in polar solvents compared to pyridinylmethyl () or dimethylaminoethyl () groups. Morpholine’s oxygen atom facilitates hydrogen bonding, which may improve bioavailability .

Position 4 Substituents :

- The (E)-3-(furan-2-yl)acryloyl group in the target compound provides a planar, conjugated system that could enhance binding to enzymatic pockets via van der Waals interactions. In contrast, the 5-methylfuran-2-carbonyl group () lacks the α,β-unsaturation, reducing electrophilicity and reactivity .

- 4-Isopropoxybenzoyl () introduces steric bulk, which may hinder binding but improve lipid bilayer penetration .

- Position 5 Substituents: The 3,4-dimethoxyphenyl group in the target compound is electron-rich, favoring interactions with hydrophobic protein domains.

Biological Activity

(E)-5-(3,4-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound has a complex structure featuring multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 372.42 g/mol. The presence of methoxy groups and a furan moiety is notable for their roles in enhancing pharmacological effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce apoptosis was demonstrated in human breast cancer cells (MCF-7), where it activated caspase pathways leading to programmed cell death .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 12 | Cell cycle arrest |

| A549 | 18 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, acting as a selective COX-II inhibitor. This inhibition is crucial for reducing inflammation-related conditions, making it a candidate for therapeutic applications in diseases such as arthritis and cardiovascular disorders .

Table 2: COX-II Inhibition Data

| Compound | IC50 (µM) | Selectivity Ratio (COX-I/COX-II) |

|---|---|---|

| (E)-5-(...) | 0.25 | 1:10 |

| Rofecoxib | 0.92 | 1:50 |

The biological activity of the compound can be attributed to its interaction with various molecular targets:

- Caspase Activation : Induces apoptosis in cancer cells by activating caspases.

- COX-II Inhibition : Reduces the synthesis of pro-inflammatory mediators.

- Antioxidant Properties : Scavenges free radicals, contributing to reduced oxidative stress in cells.

Case Studies

A pivotal study assessed the efficacy of the compound in vivo using a mouse model for breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, with minimal side effects observed . Additionally, another study highlighted its potential in reducing inflammation in models of acute arthritis, demonstrating improved mobility and reduced swelling .

Q & A

Q. What degradation pathways occur under physiological conditions, and how is stability assessed?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH 1–13, heat (40–60°C), and UV light. LC-MS identifies hydrolyzed products (e.g., cleavage of the morpholinoethyl chain at pH > 10) .

- Accelerated Stability Testing : Store at 25°C/60% RH for 6 months; monitor degradation via USP guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.